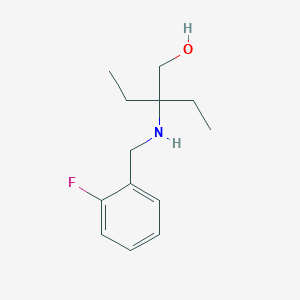
2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to a butane chain, which is further substituted with an ethyl group and a 2-fluorobenzylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol typically involves the reaction of 2-fluorobenzylamine with 2-ethylbutan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-throughput screening methods can also optimize the reaction parameters to achieve maximum efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorobenzylamino group may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-fluorobenzyl)amino)ethanol
- 2-((2-fluorobenzyl)amino)propan-1-ol
- 2-((2-fluorobenzyl)amino)butan-2-ol
Uniqueness
2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is unique due to the presence of both an ethyl group and a fluorobenzylamino group on the butane chain. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H20FNO |
|---|---|
Peso molecular |
225.30 g/mol |
Nombre IUPAC |
2-ethyl-2-[(2-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H20FNO/c1-3-13(4-2,10-16)15-9-11-7-5-6-8-12(11)14/h5-8,15-16H,3-4,9-10H2,1-2H3 |
Clave InChI |
FQGSUQHCEFCUNA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CO)NCC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



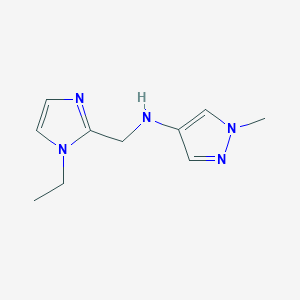
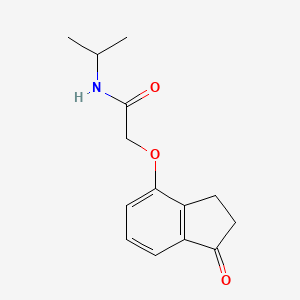






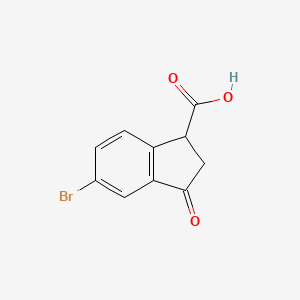
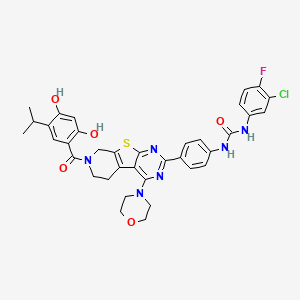
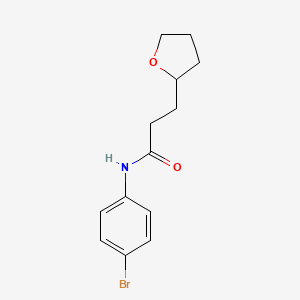

![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)
